2-ethylhex-2-enal

概述

描述

2-Ethylhex-2-enal is an organic compound with the molecular formula C(_8)H(_14)O. It is a colorless to pale yellow liquid with a strong, pungent odor. This compound is an α,β-unsaturated aldehyde, which means it contains a double bond between the alpha (α) and beta (β) carbon atoms adjacent to the aldehyde group. It is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions

2-Ethylhex-2-enal can be synthesized through several methods, including the aldol condensation of butanal (butyraldehyde) with acetaldehyde. The reaction typically involves the use of a base catalyst, such as sodium hydroxide, under controlled temperature conditions to promote the condensation reaction, followed by dehydration to form the α,β-unsaturated aldehyde.

Industrial Production Methods

In industrial settings, this compound is often produced via the hydroformylation of propylene to form butyraldehyde, which is then subjected to aldol condensation with acetaldehyde. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

化学反应分析

Types of Reactions

2-Ethylhex-2-enal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-ethylhexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to 2-ethylhexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Addition Reactions: The compound can participate in Michael addition reactions due to the presence of the α,β-unsaturated aldehyde group.

Substitution Reactions: It can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and other strong oxidizing agents.

Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

Addition: Nucleophiles such as amines, thiols, and enolates under basic or acidic conditions.

Major Products

Oxidation: 2-Ethylhexanoic acid.

Reduction: 2-Ethylhexanol.

Addition: Various Michael adducts depending on the nucleophile used.

科学研究应用

Agricultural Applications

Fungicidal and Antimicrobial Properties

2-Ethylhex-2-enal exhibits strong antifungal activity, making it valuable for preserving moist plant materials such as straw, grains, hay, and silage. Studies have shown its effectiveness as both an antimicrobial and acaricidal agent, which is crucial in agricultural practices to protect crops from pests and diseases .

Case Study: Efficacy Against Pests

In a study published in Monatsh. Veterinaermed., the efficacy of this compound emulsion was tested against Myobia musculi and Myocoptes musculinus in mice. The results indicated significant pest control capabilities, highlighting its potential use in veterinary medicine and crop protection .

Industrial Applications

Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of various chemicals. It is primarily produced through the aldol condensation of n-butyraldehyde. This process allows for the efficient production of 2-ethylhexanol, which is widely used in the manufacture of plasticizers and surfactants .

Table 1: Production Process Overview

| Process | Description |

|---|---|

| Aldol Condensation | Conversion of n-butyraldehyde to this compound |

| Selective Hydrogenation | Production of 2-ethylhexanol from this compound |

Pharmaceutical Applications

Biocatalysis in Drug Development

The compound is also utilized in biocatalysis for pharmaceutical applications. It can be reduced to (S)-2-ethylhexan-1-ol using whole-cell biotransformation techniques, which are pivotal in producing chiral intermediates for drug synthesis .

Case Study: Chiral Synthesis

In a comprehensive review on biocatalysis for the pharmaceutical industry, researchers highlighted the role of this compound in synthesizing pharmaceutical intermediates through enzyme-catalyzed reactions. This method offers a more environmentally friendly approach compared to traditional synthetic routes .

Regulatory Status and Safety

While this compound has various applications, its safety profile is also critical. Studies indicate that exposure to concentrated vapors does not result in mortality or tumors in laboratory animals, suggesting a relatively low toxicity under controlled conditions . However, regulatory assessments are ongoing due to its widespread industrial use and potential human exposure.

作用机制

The mechanism of action of 2-ethylhex-2-enal involves its reactivity as an α,β-unsaturated aldehyde. It can act as an electrophile in Michael addition reactions, where nucleophiles attack the β-carbon, leading to the formation of new carbon-carbon bonds. The aldehyde group can also undergo nucleophilic addition reactions, forming various derivatives.

相似化合物的比较

2-Ethylhex-2-enal can be compared with other α,β-unsaturated aldehydes such as:

Cinnamaldehyde: Found in cinnamon oil, it has a similar structure but with a phenyl group instead of an ethyl group.

Crotonaldehyde: A simpler α,β-unsaturated aldehyde with a shorter carbon chain.

2-Hexenal: Similar in structure but lacks the ethyl group at the α-position.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties, making it valuable in various chemical syntheses and industrial applications.

生物活性

2-Ethylhex-2-enal, also known as 2-ethyl-2-hexenal (CASRN: 645-62-5), is an unsaturated aldehyde that has garnered attention for its diverse biological activities. This compound is primarily utilized in the manufacturing of insecticides, as an intermediate in organic synthesis, and in various industrial applications. This article delves into its biological activity, including antimicrobial, antifungal, and potential toxicological effects.

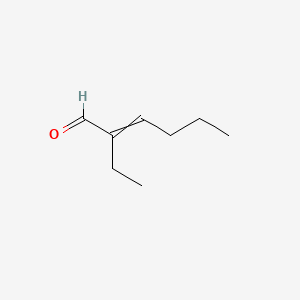

This compound is synthesized through the aldol condensation of butyraldehyde followed by dehydration. The molecular formula is and it features a double bond between the second and third carbon atoms in its chain. Its structure can be represented as follows:

Antimicrobial and Antifungal Activity

Antifungal Properties : Research indicates that this compound exhibits strong antifungal activity, making it effective for the preservation of moist plant materials such as straw, grains, hay, and silage. Its antifungal efficacy suggests potential applications in agricultural practices to protect crops from fungal infections .

Antimicrobial Effects : In addition to its antifungal properties, studies have shown that this compound possesses antimicrobial capabilities against various bacterial strains. It has been identified as an effective agent against pathogens that affect both plants and animals .

Toxicological Profile

Despite its beneficial properties, the toxicological profile of this compound necessitates careful consideration:

- Acute Toxicity : In animal studies, exposure to concentrated vapor did not result in mortality among rats after an 8-hour exposure period. Similarly, long-term dermal exposure in mice did not lead to tumor formation .

- Genotoxicity : Tests conducted on Salmonella typhimurium strains indicated that this compound did not induce gene mutations, suggesting a low potential for genotoxic effects in these models .

- Sensitization and Irritation : Animal studies have reported that this compound can cause skin sensitization and irritation upon contact. Eye contact can also lead to irritation .

Case Study 1: Antifungal Efficacy

A study evaluated the effectiveness of this compound in preserving silage from fungal contamination. The compound demonstrated a significant reduction in fungal growth compared to untreated controls, highlighting its potential as a natural preservative in agriculture.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against common bacterial pathogens found in livestock. Results indicated a marked decrease in bacterial counts when treated with this compound solutions, suggesting its utility as a disinfectant in veterinary applications.

Summary of Findings

| Biological Activity | Effectiveness | Notes |

|---|---|---|

| Antifungal | Strong | Effective against various fungi; useful for crop preservation |

| Antimicrobial | Moderate | Effective against certain bacterial strains |

| Acute Toxicity | Low | No mortality observed in animal studies |

| Genotoxicity | None | No mutations induced in Salmonella strains |

| Skin Sensitization | Yes | May cause allergic reactions upon contact |

属性

CAS 编号 |

26266-68-2 |

|---|---|

分子式 |

C8H14O |

分子量 |

126.20 g/mol |

IUPAC 名称 |

(Z)-2-ethylhex-2-enal |

InChI |

InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h6-7H,3-5H2,1-2H3/b8-6- |

InChI 键 |

PYLMCYQHBRSDND-VURMDHGXSA-N |

SMILES |

CCCC=C(CC)C=O |

手性 SMILES |

CCC/C=C(/CC)\C=O |

规范 SMILES |

CCCC=C(CC)C=O |

沸点 |

195.0 °C 175 °C |

颜色/形态 |

COLORLESS LIQUID YELLOW LIQUID |

密度 |

0.8518 |

闪点 |

110 °F (NTP, 1992) |

Key on ui other cas no. |

645-62-5 26266-68-2 |

物理描述 |

2-ethylhexenal is a colorless to yellow liquid with a powerful odor. Technical mixture (impure). (NTP, 1992) Liquid |

Pictograms |

Flammable; Irritant; Health Hazard |

溶解度 |

less than 1 mg/mL at 70 °F (NTP, 1992) |

同义词 |

2-ethylhex-2-en-1-al |

蒸汽密度 |

4.4 (AIR=1) |

蒸汽压力 |

1.28 mmHg 1 MM HG AT 20 °C |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。